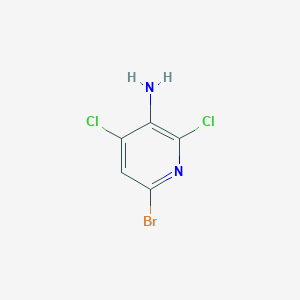

3-Amino-6-bromo-2,4-dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,4-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVXSHYBWKOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445437 | |

| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-16-4 | |

| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-bromo-2,4-dichloropyridine (CAS 237435-16-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromo-2,4-dichloropyridine is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry.[1][2] Its trifunctional nature, featuring amino, bromo, and chloro substituents on the pyridine core, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics and agrochemicals.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 237435-16-4 | [1][2] |

| Molecular Formula | C₅H₃BrCl₂N₂ | [1][2] |

| Molecular Weight | 241.90 g/mol | [1][2] |

| Purity | Typically ≥98% | [1] |

| Appearance | Colorless crystalline form (as synthesized) |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 6.10 (s, 2H), 7.69 (s, 1H) | |

| Mass Spectrum (MS) | m/z: 243 ([M+H]⁺, ⁸¹Br), 241 ([M+H]⁺, ⁷⁹Br) |

Synthesis

A documented method for the synthesis of this compound involves the bromination of 3-Amino-2,4-dichloropyridine.

Experimental Protocol: Synthesis from 3-Amino-2,4-dichloropyridine

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) is dissolved in N,N-dimethylformamide (DMF, 16 mL) and the solution is cooled to 0 °C in an ice-water bath.

-

A solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for 15 minutes at 0 °C.

-

The mixture is then poured into water and extracted twice with ethyl acetate (EtOAc).

-

The combined organic phases are washed sequentially with water and saturated saline solution.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield a red residue.

-

The residue is dissolved in a 1:1 mixture of ethyl acetate/hexane and passed through a short silica gel column.

-

Concentration of the filtrate under reduced pressure affords the title compound as a colorless crystalline solid (0.68 g, 90% yield).

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple reaction sites allows for diverse chemical transformations.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl moieties, a common strategy in the development of kinase inhibitors. The amino group can be acylated, alkylated, or used in cyclization reactions to build fused ring systems. The chlorine atoms can also be substituted under specific conditions, further increasing the molecular diversity achievable from this intermediate.

While a specific signaling pathway for a drug candidate synthesized directly from this compound is not prominently documented in publicly available literature, its utility can be illustrated through a general workflow for the synthesis of a hypothetical kinase inhibitor.

Representative Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor, leveraging the reactivity of this compound. This workflow is representative of synthetic strategies employed in medicinal chemistry.

Caption: A general workflow for kinase inhibitor synthesis.

This workflow demonstrates how the bromo-substituent can be functionalized via a Suzuki coupling, followed by substitution of one of the chloro-groups, and finally, modification of the amino group to generate a diverse range of potential kinase inhibitors.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Serious Eye Damage | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative that this compound is handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined synthesis and the reactivity of its multiple functional groups allow for the construction of complex molecular architectures. While detailed physicochemical and toxicological data are limited in the public domain, its utility as a synthetic building block is evident. Further research into the biological activities of compounds derived from this scaffold may lead to the development of novel and effective therapeutic agents and crop protection solutions.

References

Synthesis of 3-Amino-6-bromo-2,4-dichloropyridine from 3-amino-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 3-amino-6-bromo-2,4-dichloropyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the selective bromination of 3-amino-2,4-dichloropyridine.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where 3-amino-2,4-dichloropyridine is brominated at the 6-position using N-bromosuccinimide (NBS) as the bromine source. The amino group acts as an activating group, directing the substitution to the ortho and para positions. In this case, the 6-position is sterically accessible and electronically favored.

Starting Material: 3-Amino-2,4-dichloropyridine Product: this compound Brominating Agent: N-Bromosuccinimide (NBS) Solvent: N,N-Dimethylformamide (DMF)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.[1]

| Parameter | Value |

| Starting Material | 3-Amino-2,4-dichloropyridine |

| Molar Mass of Starting Material | 163.00 g/mol |

| Amount of Starting Material | 500 mg |

| Moles of Starting Material | 3.1 mmol |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Molar Mass of NBS | 177.98 g/mol |

| Amount of NBS | 660 mg |

| Moles of NBS | 3.7 mmol |

| Solvent | N,N-Dimethylformamide (DMF) |

| Volume of Solvent | 23 mL (16 mL + 7 mL) |

| Reaction Temperature | 0 °C |

| Reaction Time | 15 minutes |

| Product | This compound |

| Molar Mass of Product | 241.90 g/mol |

| Yield (mass) | 0.68 g |

| Yield (percentage) | 90% |

| Physical Appearance | Colorless crystalline form |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.[1]

Materials and Equipment:

-

3-Amino-2,4-dichloropyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel

-

Round-bottom flask

-

Ice-water bath

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 500 mg (3.1 mmol) of 3-amino-2,4-dichloropyridine in 16 mL of N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: In a separate container, prepare a solution of 660 mg (3.7 mmol) of N-bromosuccinimide (NBS) in 7 mL of DMF. Slowly add this solution dropwise to the cooled solution of 3-amino-2,4-dichloropyridine.

-

Reaction: Allow the reaction to proceed for 15 minutes at 0 °C.

-

Quenching and Extraction: Pour the reaction mixture into water and extract the product with ethyl acetate (EtOAc) twice.

-

Washing: Combine the organic phases and wash them sequentially with water and then with a saturated saline solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solution under reduced pressure to obtain a red residue.

-

Purification: Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate and hexane. Pass the solution through a short column of silica gel.

-

Final Product Isolation: Concentrate the filtrate under reduced pressure to yield 0.68 g of this compound as a colorless crystalline solid (90% yield).

Characterization Data: [1]

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (s, 1H), 6.10 (s, 2H).

-

Mass Spectrum (MS) m/z: 243 ([M+H]⁺, ⁸¹Br), 241 ([M+H]⁺, ⁷⁹Br).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Physical and chemical properties of 3-Amino-6-bromo-2,4-dichloropyridine

An In-depth Technical Guide to 3-Amino-6-bromo-2,4-dichloropyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral analysis of this compound (CAS No: 237435-16-4).[1] This compound is a halogenated pyridine derivative, often utilized as a heterocyclic building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |

| CAS Number | 237435-16-4 | [1][2][3] |

| Molecular Formula | C₅H₃BrCl₂N₂ | [1][3] |

| Molecular Weight | 241.9 g/mol | [1][3] |

| Appearance | Colorless crystalline form | [2] |

| Purity | ≥98% | [1][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of the compound. The following data has been reported.

Table 1: ¹H NMR Spectral Data

| Solvent | Frequency | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| DMSO-d₆ | 500 MHz | 7.69 | Singlet | 1H | Pyridine-H | [2] |

| DMSO-d₆ | 500 MHz | 6.10 | Singlet | 2H | -NH₂ | [2] |

Table 2: Mass Spectrometry (MS) Data

| Technique | m/z | Interpretation | Source |

| Electrospray Ionization (ESI) | 241, 243 | [M+H]⁺ ion pair, corresponding to ⁷⁹Br and ⁸¹Br isotopes | [2] |

Experimental Protocols

Synthesis of this compound[2]

This protocol details the synthesis via bromination of 3-Amino-2,4-dichloropyridine.

Materials:

-

3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol)

-

N-bromosuccinimide (NBS) (660 mg, 3.7 mmol)

-

N,N-dimethylformamide (DMF) (23 mL total)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Dissolve 3-Amino-2,4-dichloropyridine (500 mg) in DMF (16 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Separately, dissolve N-bromosuccinimide (660 mg) in DMF (7 mL).

-

Add the NBS solution dropwise to the cooled pyridine solution.

-

Allow the reaction to proceed for 15 minutes at 0 °C.

-

Pour the reaction mixture into water and perform extraction with ethyl acetate twice.

-

Combine the organic phases.

-

Wash the combined organic phase sequentially with water and then with saturated saline.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain a red residue.

-

Dissolve the residue in a 1:1 mixture of ethyl acetate/hexane.

-

Purify the product by filtering through a short silica gel column.

-

Concentrate the filtrate under reduced pressure to yield the final product (0.68 g, 90% yield) as colorless crystals.[2]

Visualized Workflows

The following diagrams illustrate the synthesis protocol and a general workflow for the analytical characterization of the compound.

Caption: A step-by-step workflow for the synthesis of the title compound.

References

Molecular structure and weight of 3-Amino-6-bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic protocols for 3-Amino-6-bromo-2,4-dichloropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. While this compound is recognized as a valuable building block, specific details regarding its direct involvement in biological signaling pathways are not extensively documented in publicly available literature. The focus of this guide is therefore on its chemical properties and synthesis.

Molecular Structure and Properties

This compound is a substituted pyridine ring containing amino, bromo, and chloro functional groups. These substituents provide multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₃BrCl₂N₂[1][2] |

| Molecular Weight | 241.9 g/mol [1][2] |

| CAS Number | 237435-16-4[1][2] |

| Purity | Typically ≥98%[1] |

Experimental Protocols

This section details the experimental methodology for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-Amino-2,4-dichloropyridine.

Materials:

-

3-Amino-2,4-dichloropyridine

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in N,N-dimethylformamide (DMF, 16 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) dropwise to the cooled solution.

-

Allow the reaction to proceed for 15 minutes at 0 °C.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (EtOAc) twice.

-

Combine the organic phases and wash them sequentially with water and saturated saline solution.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a residue.

-

Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane.

-

Filter the solution through a short column of silica gel.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3]

Analytical Characterization

Following synthesis, the identity and purity of the compound are typically confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound by measuring the mass-to-charge ratio of its ions.[3]

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are employed to assess the purity of the compound.

Visualizations

The following diagrams illustrate the synthesis workflow and a general characterization process for this compound.

Caption: Synthesis workflow for this compound.

Caption: General experimental workflow for chemical characterization.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-6-bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in the highly functionalized pyridine derivative, 3-Amino-6-bromo-2,4-dichloropyridine. This compound serves as a versatile building block in medicinal chemistry and materials science. A critical analysis of the electronic effects of the halogen substituents on the nucleophilicity of the amino group is presented, supported by data from analogous systems. This document details common transformations of the amino group, including acylation, alkylation, and sulfonylation, providing experimental protocols where available. Furthermore, the guide explores the participation of this moiety in cross-coupling reactions, offering insights for the strategic design of complex molecules. All quantitative data is summarized in structured tables, and key reaction pathways and workflows are illustrated with diagrams for enhanced clarity.

Introduction

This compound is a polysubstituted heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the presence of multiple halogen atoms and a reactive amino group offers a rich platform for diverse chemical modifications. The interplay of the electron-withdrawing effects of the chlorine and bromine substituents profoundly influences the reactivity of the pyridine ring and, most notably, the nucleophilicity of the 3-amino group. Understanding this reactivity is paramount for its effective utilization in synthetic strategies.

This guide aims to provide a detailed technical resource on the reactivity of the amino group in this compound. It will cover fundamental reactions such as acylation, alkylation, and sulfonylation, as well as its involvement in more complex transformations like cross-coupling reactions.

Synthesis of this compound

The target compound is synthesized from 3-Amino-2,4-dichloropyridine. The key transformation is a regioselective bromination at the 6-position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in the Journal of Medicinal Chemistry (2000), 43, 22, 4288-4312.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol)

-

N-bromosuccinimide (NBS) (660 mg, 3.7 mmol)

-

N,N-dimethylformamide (DMF) (23 mL total)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel

Procedure:

-

Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in DMF (16 mL) in a flask and cool the solution to 0 °C in an ice-water bath.

-

Separately, dissolve N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL).

-

Slowly add the NBS solution dropwise to the cooled solution of the aminopyridine.

-

After stirring for 15 minutes at 0 °C, pour the reaction mixture into water.

-

Extract the aqueous mixture twice with ethyl acetate.

-

Combine the organic layers and wash them sequentially with water and saturated saline.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a red residue.

-

Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane and filter through a short column of silica gel.

-

Concentrate the filtrate under reduced pressure to yield the title compound.

Characterization Data:

-

Yield: 0.68 g (90%)

-

Appearance: Colorless crystalline solid

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (s, 1H), 6.10 (s, 2H).[1]

-

Mass Spectrum (MS) m/z: 241 ([M+H]⁺, ⁷⁹Br), 243 ([M+H]⁺, ⁸¹Br).[1]

Reactivity of the Amino Group

The amino group at the 3-position of the pyridine ring is a key functional handle for derivatization. However, its nucleophilicity is significantly diminished by the cumulative electron-withdrawing inductive effects of the two chlorine atoms at positions 2 and 4, and the bromine atom at position 6. This reduced nucleophilicity dictates the reaction conditions required for its transformation.

Acylation Reactions

Acylation of the amino group to form amides is a common transformation. Due to the reduced nucleophilicity of the amino group in this compound, more forcing conditions or highly reactive acylating agents may be necessary compared to simple aminopyridines. A common method for the protection of less reactive amines is the use of di-tert-butyl dicarbonate (Boc₂O) to form a Boc-carbamate.

3.1.1. Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. The protection of aminopyridines can be achieved using Boc₂O in the presence of a base. For electron-deficient amines, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed.

General Experimental Protocol for Boc Protection of Aminopyridines:

Caption: General scheme for Boc protection of the amino group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 - 2.0 equivalents)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic to stoichiometric amount)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent.

-

Add the base (TEA or DMAP).

-

Add Boc₂O to the solution and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any by-products, followed by drying and concentration of the organic phase.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Boc Protection of a Structurally Similar Aminopyridine:

| Starting Material | Reagents | Solvent | Yield | Reference |

| 3-Amino-4-picoline | (BOC)₂O, EDCI, HOBT, TEA | THF | 85% | --INVALID-LINK-- |

3.1.2. N-Acetylation

N-acetylation can be achieved using reagents like acetic anhydride or acetyl chloride. The use of a base such as pyridine, which can also act as the solvent, is common to neutralize the acid by-product.

General Experimental Protocol for N-Acetylation:

Caption: General scheme for N-acetylation.

Procedure:

-

Dissolve this compound in pyridine.

-

Cool the solution to 0 °C.

-

Slowly add acetic anhydride or acetyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up typically involves dilution with an organic solvent and washing with aqueous acid (to remove pyridine), followed by washing with aqueous base and brine.

-

The organic layer is then dried and concentrated, and the product purified if necessary.

Alkylation Reactions

Direct N-alkylation of the amino group in this compound can be challenging due to its low nucleophilicity. Reductive amination or alkylation of a protected amine followed by deprotection are often more viable strategies. Forcing conditions with strong bases may be required for direct alkylation.

General Considerations for N-Alkylation:

-

Direct Alkylation: Reaction with an alkyl halide in the presence of a strong base (e.g., NaH, t-BuOK) may be attempted, but competitive reactions and low yields are possible.

-

Reductive Amination: This involves the reaction of the aminopyridine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This method can be effective for the synthesis of N-alkylated aminopyridines.

-

Alkylation of Protected Amine: A more reliable route involves the protection of the amino group (e.g., as a Boc-carbamate), followed by alkylation and subsequent deprotection.

Quantitative Data for N-Monoalkylation of Aminopyridines:

| Aminopyridine | Alkylating Agent | Reducing Agent/Base | Yield | Reference |

| 2- or 3-Aminopyridine | Carboxylic Acid | NaBH₄ | Good | --INVALID-LINK-- |

| N-Boc-4-aminopyridine | Alkyl Halide | Electrogenerated base | High | --INVALID-LINK-- |

Sulfonylation Reactions

The reaction of the amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. Similar to acylation and alkylation, the reduced nucleophilicity of the amino group in the target molecule necessitates careful selection of reaction conditions.

General Experimental Protocol for Sulfonylation:

Caption: General scheme for N-sulfonylation.

Procedure:

-

Dissolve this compound in an anhydrous solvent such as pyridine or DCM.

-

Add a base like pyridine or triethylamine.

-

Add the desired sulfonyl chloride dropwise, often at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to proceed at room temperature until completion.

-

The reaction is worked up by washing with aqueous acid and brine.

-

The organic phase is dried and concentrated, and the product is purified by chromatography or recrystallization.

Quantitative Data for Sulfonamide Formation from Heteroarylamines:

| Amine | Thiol | Conditions | Yield | Reference |

| 4-Aminopyridine | Thiophenol | Electrochemical, Pyridine additive | Good | --INVALID-LINK-- |

Cross-Coupling Reactions

The amino group in this compound can also participate in or influence cross-coupling reactions. While the halogen atoms are the primary sites for typical cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the amino group can act as an internal nucleophile or directing group.

Buchwald-Hartwig Amination

While the primary amino group of the substrate itself can undergo further reactions, it is more common for the halogen atoms on the pyridine ring to be the sites of Buchwald-Hartwig amination with other amines. The existing amino group can influence the reactivity and regioselectivity of these reactions. For instance, in related 2-amino-3-halopyridines, the amino group can chelate to the palladium catalyst, influencing the outcome of the reaction.[2] Efficient Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines has been reported using specific catalyst systems.[2]

General Workflow for Buchwald-Hartwig Amination:

References

Characterization of 3-Amino-6-bromo-2,4-dichloropyridine: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data essential for the characterization of 3-Amino-6-bromo-2,4-dichloropyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. The strategic placement of amino, bromo, and chloro substituents on the pyridine ring offers a versatile scaffold for the synthesis of novel bioactive molecules. This document outlines the available spectroscopic data, experimental protocols for its synthesis, and a logical workflow for its preparation.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of direct experimental data for certain spectroscopic techniques, predicted values based on the analysis of structurally similar compounds are also included to guide researchers in their characterization efforts.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.69 | Singlet | 1H | Ar-H (H-5) | DMSO-d₆ |

| 6.10 | Singlet | 2H | -NH₂ | DMSO-d₆ |

Table 2: Mass Spectrometry Data

| m/z | Ion | Isotope |

| 241 | [M+H]⁺ | ⁷⁹Br |

| 243 | [M+H]⁺ | ⁸¹Br |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~150-155 | C-Cl (C-2 or C-4) |

| ~145-150 | C-NH₂ (C-3) |

| ~135-140 | C-Br (C-6) |

| ~120-125 | C-H (C-5) |

| ~115-120 | C-Cl (C-2 or C-4) |

Note: Predicted chemical shifts are based on the analysis of substituted pyridines and the known effects of amino, bromo, and chloro substituents on the carbon chemical shifts of the pyridine ring.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching |

| 1620 - 1580 | N-H | Scissoring |

| 1550 - 1450 | C=C, C=N | Ring Stretching |

| 1100 - 1000 | C-Cl | Stretching |

| 850 - 750 | C-H | Out-of-plane Bending |

| 700 - 600 | C-Br | Stretching |

Note: Predicted absorption bands are based on characteristic infrared frequencies for aminopyridines and halogenated aromatic compounds.

Experimental Protocols

Synthesis of this compound [1]

This protocol describes the synthesis of the title compound from 3-Amino-2,4-dichloropyridine.

Materials:

-

3-Amino-2,4-dichloropyridine

-

N,N-dimethylformamide (DMF)

-

N-bromosuccinimide (NBS)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in N,N-dimethylformamide (16 mL) in a flask.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) dropwise to the reaction mixture.

-

Allow the reaction to proceed for 15 minutes at 0 °C.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (2 x volumes).

-

Combine the organic phases and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a red residue.

-

Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate and hexane.

-

Purify the product by passing it through a short silica gel column.

-

Concentrate the filtrate under reduced pressure to yield the title compound as a colorless crystalline solid.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthesis of this compound.

References

Unveiling 3-Amino-6-bromo-2,4-dichloropyridine: A Technical Guide to its Discovery and Initial Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-Amino-6-bromo-2,4-dichloropyridine, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound (CAS No. 237435-16-4) is a substituted pyridine derivative with significant potential in the synthesis of pharmacologically active compounds.[1][2] Its unique arrangement of amino, bromo, and chloro substituents on the pyridine ring makes it a versatile intermediate for creating diverse molecular scaffolds.[1][2] The initial synthesis of this compound was reported in the context of developing potent and selective kinase inhibitors, highlighting its importance in the discovery of novel therapeutics.[3]

Physicochemical Properties

| Property | Value |

| CAS Number | 237435-16-4[1][4][5] |

| Molecular Formula | C5H3BrCl2N2[1][4][5] |

| Molecular Weight | 241.9 g/mol [1][4][5] |

| Appearance | Colorless crystalline form[3] |

Initial Synthesis Pathway

The first documented synthesis of this compound was achieved through a two-step process commencing from 2,4-dichloro-3-nitropyridine.[3] The synthesis involves the reduction of the nitro group to an amine, followed by regioselective bromination.

Experimental Protocols

The following protocols are adapted from the initial reported synthesis.[3]

Step 1: Synthesis of 3-Amino-2,4-dichloropyridine

Materials:

-

2,4-Dichloro-3-nitropyridine

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (conc. aq. HCl)

-

Diethyl ether

Procedure:

-

A solution of 2,4-dichloro-3-nitropyridine is prepared in diethyl ether.

-

To this solution, stannous chloride dihydrate and concentrated aqueous hydrochloric acid are added.

-

The reaction mixture is stirred at 20 °C.

-

Upon completion of the reaction, the product, 3-Amino-2,4-dichloropyridine, is isolated.

Quantitative Data:

-

Yield: 90%[3]

Step 2: Synthesis of this compound

Materials:

-

3-Amino-2,4-dichloropyridine

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) is dissolved in N,N-dimethylformamide (16 mL) and the solution is cooled to 0 °C in an ice-water bath.[3]

-

A solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) is added dropwise to the cooled solution.[3]

-

The reaction is allowed to proceed for 15 minutes at 0 °C.[3]

-

The reaction mixture is then poured into water and extracted twice with ethyl acetate.[3]

-

The combined organic layers are washed sequentially with water and saturated saline solution, then dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed under reduced pressure to yield a red residue.[3]

-

The residue is dissolved in a 1:1 mixture of ethyl acetate and hexane and passed through a short silica gel column.[3]

-

The filtrate is concentrated under reduced pressure to afford the final product as a colorless crystalline solid.[3]

Quantitative Data Summary

| Step | Product | Yield | Analytical Data |

| 1 | 3-Amino-2,4-dichloropyridine | 90%[3] | - |

| 2 | This compound | 90%[3] | ¹H NMR (DMSO-d₆, 500 MHz): δ 6.10 (s, 2H), 7.69 (s, 1H)[3]MS (m/z): 241 ([M+H]⁺, ⁷⁹Br), 243 ([M+H]⁺, ⁸¹Br)[3] |

Conclusion

The synthesis of this compound has been reliably established with high yields through a straightforward two-step process. This guide provides the necessary technical details for its preparation, serving as a valuable resource for chemists in the pharmaceutical and agrochemical industries. The availability of this synthetic route facilitates the exploration of new chemical entities derived from this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-6-bromo-2,4-dichloropyridine with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis.[1][2] It involves the reaction of an organoboron compound, typically a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base.[1][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1] For substrates containing potentially interfering functional groups, such as the primary amine in this compound, careful optimization of reaction conditions is crucial. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1][2] However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved without the need for protecting the amine functionality.[1]

Given the electronic properties and the presence of multiple halogen substituents on the pyridine ring, regioselectivity of the coupling is a key consideration. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > OTf > Cl.[4] Therefore, the bromine atom at the 6-position is expected to be more reactive than the chlorine atoms at the 2- and 4-positions, allowing for selective coupling at the C-6 position.

Data Presentation: A Comparative Overview of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling reactions of various bromopyridine derivatives, providing a reference for expected outcomes with this compound.

| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |

| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 80-90 / 12-24 | High (implied) | [1] |

| 2 | 3-amino-5-bromopyridine | Arylboronic acids | Pd catalyst/ligand | K₂CO₃ or Cs₂CO₃ | 1,4-dioxane/water, DMF, or ethanol/water | 120-150 (microwave) / 10-30 min | Not specified | [1] |

| 3 | 6-Bromopyridin-3-amine | Various | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |

| 4 | 3-bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 / 18 | 75-85 | [2] |

| 5 | 2-Bromopyridine derivative | 2-methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 / 18 | Not specified | [2] |

| 6 | Halogenated aromatic rings | Various | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 / 4 | Not specified | [2] |

| 7 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 / 18-22 | Good | [6] |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These should be considered as starting points, and optimization may be required for specific substrates.

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[5]

-

Reagents should be of high purity.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

Protocol 1: Conventional Heating

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Stir the reaction mixture at 80-100 °C under an inert atmosphere.[1] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature.[1] Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

-

Characterization: Characterize the purified product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[1]

-

Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).[1]

-

Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if not using a pre-formed catalyst). Add the chosen degassed solvent system to the vial.[1]

-

Reaction Execution: Seal the vial with a cap and place it in the microwave reactor.[1] Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] The optimal temperature and time should be determined for each specific substrate combination.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[1]

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of 3-Amino-6-bromo-2,4-dichloropyridine in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-bromo-2,4-dichloropyridine is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique substitution pattern, featuring amino, bromo, and chloro groups, provides multiple reactive sites for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This document details the application of this compound as a key intermediate in the synthesis of a series of 2-anilino-4-aminopyridine derivatives that act as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of the cell cycle and a validated target in oncology.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This compound (CAS Number: 237435-16-4) is a prime example of a versatile pyridine-based intermediate. The presence of two distinct halogen atoms at positions 2, 4, and 6, along with an amino group at position 3, offers a rich platform for sequential and regioselective chemical transformations.

This application note focuses on the utility of this compound in the synthesis of potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). Dysregulation of the CDK4/Cyclin D1 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can block the activity of CDK4 can lead to cell cycle arrest and inhibition of tumor growth.

Application in the Synthesis of CDK4 Inhibitors

The primary documented application of this compound in medicinal chemistry is as a key starting material for the synthesis of a series of 2-anilino-4-aminopyridine derivatives that have demonstrated potent and selective inhibition of CDK4. The synthetic strategy, as described by Norman and colleagues in the Journal of Medicinal Chemistry in 2000, leverages the differential reactivity of the chloro-substituents on the pyridine ring.

General Synthetic Scheme

The overall synthetic approach involves a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions of the pyridine ring, followed by a Suzuki coupling at the C6 position. The amino group at the C3 position is believed to influence the regioselectivity of the SNAr reactions.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-6-bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromo-2,4-dichloropyridine is a versatile, halogenated pyridine derivative that serves as a valuable building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring an amino group and three distinct halogen atoms, allows for a variety of selective chemical modifications. This multi-functional scaffold provides an excellent starting point for the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer.

The strategic placement of the amino group at the 3-position can facilitate crucial hydrogen bonding interactions within the kinase hinge region, a common feature of many ATP-competitive inhibitors. The bromine atom at the 6-position and the chlorine atoms at the 2- and 4-positions offer differential reactivity, enabling regioselective functionalization through well-established cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed synthetic strategies and experimental protocols for utilizing this compound as a scaffold for the synthesis of potential kinase inhibitors. The protocols are based on established methodologies for structurally related compounds and can be adapted to generate a diverse library of novel kinase inhibitors.

Synthetic Strategies

The synthesis of kinase inhibitors from this compound can be approached through a series of regioselective cross-coupling and substitution reactions. The differential reactivity of the halogen substituents (Br > Cl in Suzuki and Sonogashira couplings; Cl at C4 is often more labile to SNAr than at C2) can be exploited to introduce a variety of substituents in a controlled manner.

A plausible synthetic workflow is outlined below:

Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling Reactions with 3-Amino-6-bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed C-N cross-coupling of 3-Amino-6-bromo-2,4-dichloropyridine. This versatile building block is of significant interest for the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The methodologies described herein are based on established principles of the Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.

Introduction

The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, has become an indispensable method for the synthesis of arylamines.[1] The substrate, this compound, offers multiple sites for potential cross-coupling. However, the greater reactivity of the C-Br bond compared to C-Cl bonds in palladium-catalyzed reactions allows for selective functionalization at the C6 position. The presence of the amino group at C3 and chloro groups at C2 and C4 can influence the electronic properties of the pyridine ring and may require careful optimization of reaction conditions to achieve high yields.

These protocols provide a starting point for the coupling of this compound with a range of primary and secondary amines, as well as anilines. The choice of palladium precatalyst, ligand, base, and solvent is critical for successful and high-yielding transformations.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize recommended starting conditions for the C-N cross-coupling of this compound with various amine classes. These conditions are extrapolated from successful reactions with structurally similar aminohalopyridines.[2] Optimization of these parameters is recommended for each specific substrate combination.

Table 1: Recommended Reaction Conditions for Coupling with Primary Amines

| Parameter | Condition | Notes |

| Palladium Precatalyst | BrettPhos Pd G3 (2-4 mol%) | BrettPhos-based precatalysts have shown excellent performance for the coupling of primary amines with aminopyridines.[2] |

| Ligand | BrettPhos (if not using a precatalyst) | Sterically hindered biarylphosphine ligands are generally effective.[2] |

| Base | LiHMDS (2.0-2.5 equiv.) | A strong, non-nucleophilic base is crucial.[2] |

| Solvent | Toluene or THF | Anhydrous, degassed solvents are required. |

| Temperature | 80-110 °C | Reaction temperature may need optimization. |

| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |

Table 2: Recommended Reaction Conditions for Coupling with Secondary Amines

| Parameter | Condition | Notes |

| Palladium Precatalyst | RuPhos Pd G3 (2-4 mol%) | RuPhos-based precatalysts are often superior for coupling with secondary amines.[2] |

| Ligand | RuPhos (if not using a precatalyst) | Another effective sterically hindered biarylphosphine ligand.[2] |

| Base | LiHMDS or NaOtBu (2.0-2.5 equiv.) | Sodium tert-butoxide can be an effective alternative. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are essential. |

| Temperature | 90-120 °C | Higher temperatures may be required for less reactive amines. |

| Reaction Time | 16-24 h | Monitor by TLC or LC-MS. |

Table 3: Recommended Reaction Conditions for Coupling with Anilines

| Parameter | Condition | Notes |

| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) | XPhos ligands are well-suited for couplings with anilines. |

| Ligand | XPhos (if not using a precatalyst) | A versatile ligand for a broad range of amines. |

| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Weaker bases are often sufficient and can improve functional group tolerance. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are necessary. |

| Temperature | 100-130 °C | Higher temperatures are typical for aniline couplings. |

| Reaction Time | 18-36 h | Monitor by TLC or LC-MS. |

Experimental Protocols

The following is a general protocol for the palladium-catalyzed C-N cross-coupling of this compound with an amine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

This compound (1.0 equiv.)

-

Amine (1.1-1.5 equiv.)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%)

-

Base (e.g., LiHMDS, 2.0-2.5 equiv.)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Anhydrous reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

-

To the reaction vessel, add this compound, the palladium precatalyst, and the base under an inert atmosphere.

-

Seal the vessel and evacuate and backfill with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the amine coupling partner via syringe. For solid amines, add them with the other solid reagents in step 1.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Visualizations

Catalytic Cycle

Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.

Experimental Workflow

Caption: General experimental workflow for the C-N coupling reaction.

References

3-Amino-6-bromo-2,4-dichloropyridine: A Versatile Precursor for Novel Agrochemicals

For researchers, scientists, and professionals in drug development, 3-Amino-6-bromo-2,4-dichloropyridine emerges as a pivotal building block in the synthesis of innovative agrochemicals, particularly a new generation of synthetic auxin herbicides. Its unique substitution pattern offers multiple reaction sites for the construction of complex picolinic acid derivatives, which are known to exhibit potent herbicidal activity.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of agrochemicals. It includes a protocol for the synthesis of the precursor itself and a representative protocol for its conversion to a herbicidally active picolinic acid derivative. Furthermore, the mechanism of action for this class of herbicides is elucidated with a corresponding signaling pathway diagram.

Synthesis of this compound

The precursor, this compound, can be synthesized from 3-Amino-2,4-dichloropyridine through an electrophilic bromination reaction.

Experimental Protocol:

-

Dissolution: Dissolve 3-Amino-2,4-dichloropyridine (1.0 eq) in N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.2 eq) in DMF dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes.

-

Quenching: Pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to yield this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity |

| 3-Amino-2,4-dichloropyridine | 163.00 | 1.0 | >98% |

| N-bromosuccinimide (NBS) | 177.98 | 1.2 | >98% |

| Product | Molecular Weight ( g/mol ) | Typical Yield | Appearance |

| This compound | 241.90 | 90% | Colorless crystalline solid |

Application in Herbicide Synthesis: Picolinic Acid Derivatives

This compound is an ideal starting material for the synthesis of picolinic acid herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. A common synthetic strategy involves a Suzuki-Miyaura coupling to introduce an aryl group at the 6-position, followed by functional group manipulations to form the picolinic acid.

Representative Experimental Protocol: Synthesis of a 6-Aryl-4-aminopicolinic Acid Derivative

This protocol is a representative example based on analogous syntheses of picolinic acid herbicides.

-

Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), an appropriate arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain the 6-aryl-3-amino-2,4-dichloropyridine intermediate.

-

-

Conversion to Picolinic Acid:

-

The conversion of the chloro and amino substituents to the final picolinic acid structure can involve several steps, such as hydrolysis and other functional group interconversions, which are specific to the target molecule.

-

| Reactant | Role | Typical Conditions |

| This compound | Starting Material | - |

| Arylboronic Acid | Coupling Partner | 1.5 eq |

| Pd(PPh₃)₄ | Catalyst | 0.05 eq |

| K₂CO₃ | Base | 3.0 eq |

| 1,4-Dioxane/Water | Solvent | Reflux |

| Intermediate | Typical Yield | Further Steps |

| 6-Aryl-3-amino-2,4-dichloropyridine | 70-90% | Hydrolysis, functional group interconversion |

Mechanism of Action: Synthetic Auxin Herbicides

Picolinic acid herbicides belong to the class of synthetic auxin herbicides. Their mode of action involves hijacking the plant's natural auxin signaling pathway.

The key steps in the signaling pathway are as follows:

-

Perception: Synthetic auxins, like the natural auxin indole-3-acetic acid (IAA), bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[1][2] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[1]

-

Ubiquitination: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) enables the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, to attach ubiquitin molecules to the Aux/IAA repressor.[2]

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[1]

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs).[1] These transcription factors are then free to bind to auxin-responsive elements in the promoters of genes, leading to the transcription of auxin-responsive genes.[2] The overexpression of these genes results in uncontrolled and disorganized plant growth, ultimately causing plant death.[3]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel agrochemicals, particularly picolinic acid-based herbicides. Its reactivity allows for the introduction of diverse functionalities, enabling the development of next-generation herbicides with improved efficacy and selectivity. The understanding of its synthetic utility, coupled with the knowledge of the mechanism of action of the resulting products, provides a strong foundation for researchers in the agrochemical field.

References

Application Notes and Protocols for the Sonogashira Coupling of Substituted Dichloropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Substituted pyridines are key structural motifs in a vast array of biologically active compounds, and the introduction of alkynyl groups via the Sonogashira coupling offers a direct route to novel scaffolds for drug discovery and development.

This document provides a detailed experimental procedure for the Sonogashira coupling of substituted dichloropyridines, a class of substrates that can be challenging due to their relatively lower reactivity compared to their bromo and iodo counterparts.[2] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the successful application of this important transformation.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Sonogashira coupling of various substituted dichloropyridines with a range of terminal alkynes. Due to the lower reactivity of the C-Cl bond, reactions often require elevated temperatures.[2]

Table 1: Sonogashira Coupling of 2,6-Dichloropyridine Derivatives

| Entry | Dichloropyridine Derivative | Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 60 | 6 | ~85-95 |

| 2 | 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt - 60 | - | Good to excellent[2] |

Table 2: Sonogashira Coupling of Other Substituted Dichloropyridines and Related Halopyridines

| Entry | Halopyridine Derivative | Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89[3] |

| 2 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[3] |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | 25[4] |

Experimental Protocols

General Procedure for the Sonogashira Coupling of a Substituted Dichloropyridine

This protocol is a representative example for the Sonogashira coupling of a substituted dichloropyridine with a terminal alkyne.[2][5]

Materials:

-

Substituted dichloropyridine (1.0 equiv)

-

Terminal alkyne (1.1-2.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylamine, 2.0-7.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF, or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Stirring and heating apparatus

-

Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted dichloropyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

-

Addition of Reagents: Add the anhydrous solvent (e.g., DMF) to dissolve the solids. Subsequently, add the amine base (e.g., piperidine, 2.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C). The reaction progress should be monitored by TLC or GC. Dichloropyridines may require higher temperatures and longer reaction times due to their lower reactivity.[2]

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and ammonium salts, washing with an appropriate solvent (e.g., Et₂O).

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted pyridine.

Mandatory Visualization

References

Application Notes and Protocols for the Functionalization of 3-Amino-6-bromo-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromo-2,4-dichloropyridine (CAS No. 237435-16-4) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its polysubstituted pyridine core, featuring three distinct halogen atoms and an amino group, offers multiple points for diversification. This document provides detailed protocols and application notes for the selective functionalization of the pyridine ring, primarily focusing on palladium-catalyzed cross-coupling reactions at the C6-bromo position. These reactions are foundational for generating libraries of novel compounds for drug discovery and other applications.[3]

Regioselectivity Considerations

The reactivity of halides in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. In this compound, the carbon-bromine bond at the C6 position is significantly more reactive than the carbon-chlorine bonds at the C2 and C4 positions. This difference in reactivity allows for the highly regioselective functionalization at the C6 position while leaving the two chlorine atoms untouched for potential subsequent transformations. The protocols detailed below leverage this selectivity.

Caption: Selective functionalization at the C6-bromo position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C6 position of the pyridine ring and various organoboron reagents.[4] This reaction is tolerant of a wide range of functional groups and is a cornerstone of modern synthetic chemistry for creating biaryl and hetero-biaryl structures.

Data Presentation: Representative Scope of Suzuki-Miyaura Coupling

While specific yield data for this compound is not extensively published, the following table outlines the types of boronic acids and esters that are successfully used in coupling reactions with analogous bromopyridines. Yields are typically moderate to excellent, depending on the specific substrates and conditions.

| Entry | Boronic Acid/Ester Type | R-Group Example | Product Class | Notes |

| 1 | Phenylboronic acid | Phenyl | 6-Arylpyridine | Generally high yields are achieved with electron-rich and electron-poor arylboronic acids.[5] |

| 2 | Heteroarylboronic acid | 3-Pyridyl, 2-Thienyl | 6-Heteroarylpyridine | Effective for a wide range of heterocyclic partners.[6] |

| 3 | Vinylboronic acid/ester | Styrenyl | 6-Vinylpyridine | Provides access to styrenyl derivatives. |

| 4 | Alkylboronic acid/ester | Cyclopropyl | 6-Alkylpyridine | Requires specific ligands (e.g., SPhos, XPhos) for efficient coupling. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from methods for similar substrates and should be optimized for specific coupling partners.[5][7]

Materials:

-

This compound (1.0 eq)

-

Aryl- or heteroarylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/H₂O (4:1), DMF, or Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the C6 position with a wide variety of primary and secondary amines.[8][9] This reaction is crucial for synthesizing substituted anilines and related structures prevalent in pharmaceuticals.

Data Presentation: Representative Scope of Buchwald-Hartwig Amination

| Entry | Amine Type | Amine Example | Product Class | Notes |

| 1 | Primary Aliphatic Amine | n-Butylamine | 6-(Alkylamino)pyridine | Can be challenging; often requires specialized ligands (e.g., BrettPhos).[9] |

| 2 | Secondary Aliphatic Amine | Morpholine, Piperidine | 6-(Heterocyclyl)pyridine | Generally proceeds with high efficiency.[10] |

| 3 | Primary Arylamine | Aniline | 6-(Arylamino)pyridine | A very common and high-yielding transformation.[8] |

| 4 | Secondary Arylamine | N-Methylaniline | 6-(N-Aryl-N-methylamino)pyridine | Feasible but may require stronger reaction conditions. |

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol adapted from established procedures for bromopyridines and requires optimization for specific amine partners.[10][11]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.5-2.5 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube with a stir bar.

-

Add this compound to the tube.

-

Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent via syringe.

-

Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 2.

-

Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C-C bond between an sp² carbon (C6 of the pyridine) and an sp carbon of a terminal alkyne.[12] This reaction typically uses a dual palladium and copper(I) catalyst system.

Data Presentation: Representative Scope of Sonogashira Coupling

| Entry | Alkyne Type | Alkyne Example | Product Class | Notes |

| 1 | Arylacetylene | Phenylacetylene | 6-(Phenylethynyl)pyridine | Electron-donating and withdrawing groups on the aryl ring are well-tolerated.[13][14] |

| 2 | Alkylacetylene | 1-Hexyne | 6-(Hex-1-yn-1-yl)pyridine | Generally provides good yields. |

| 3 | Silyl-protected Alkyne | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)pyridine | Useful for introducing a terminal alkyne after deprotection. |

| 4 | Alcohol-containing Alkyne | Propargyl alcohol | 3-(Pyridin-6-yl)prop-2-yn-1-ol | The hydroxyl group is typically tolerated without protection.[12] |

Experimental Protocol: Sonogashira Coupling

This protocol is based on the successful coupling of terminal alkynes with 2-amino-3-bromopyridines, a close structural analog.[13][14]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2.5 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Ligand (e.g., PPh₃, 5 mol%, if not using a pre-formed complex)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), used as solvent or co-solvent)

-

Solvent (e.g., DMF or THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the palladium catalyst, CuI, and ligand (if needed).

-

Evacuate and backfill the flask with inert gas (repeat three times).

-

Add this compound and the solvent (e.g., DMF).

-

Add the base (e.g., Et₃N) and the terminal alkyne via syringe.

-

Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 3-12 hours).

-

Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.